N-[2-methyl-4-nitro-5-(pyrrolidin-1-yl)phenyl]acetamide
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Overview
Description
- N-[2-methyl-4-nitro-5-(pyrrolidin-1-yl)phenyl]acetamide: , also known as N-(4-(pyrrolidin-1-yl)phenyl)acetamide , is a chemical compound with the following structure:
- The compound features a pyrrolidine ring (a five-membered nitrogen heterocycle) attached to a phenylacetamide moiety.
- Medicinal chemists often use pyrrolidine-based scaffolds due to their pharmacophore diversity, stereochemistry, and three-dimensional coverage.
- The non-planarity of the pyrrolidine ring, known as “pseudorotation,” contributes to its unique properties .
CH3C(O)NHC6H4NO2C4H9
.Preparation Methods
Synthetic Routes: The synthesis of N-(4-(pyrrolidin-1-yl)phenyl)acetamide involves constructing the pyrrolidine ring or functionalizing preformed pyrrolidine rings.
Reaction Conditions: Specific synthetic conditions vary, but common methods include cyclization from acyclic precursors or functionalization of existing pyrrolidine rings (e.g., proline derivatives).
Chemical Reactions Analysis
Reactions: N-(4-(pyrrolidin-1-yl)phenyl)acetamide can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: These depend on the specific reaction type. For example, oxidation may involve reagents like KMnO4 or PCC, while reduction could use NaBH4 or LiAlH4.
Major Products: The products formed depend on the reaction conditions and substituents. Detailed studies are needed to identify specific products.
Scientific Research Applications
Chemistry: N-(4-(pyrrolidin-1-yl)phenyl)acetamide serves as a building block for designing novel compounds.
Biology and Medicine: Its derivatives may exhibit biological activity, making it relevant for drug discovery.
Mechanism of Action
- Research is ongoing, but the compound likely interacts with specific molecular targets or pathways.
- Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Similar Compounds: Other pyrrolidine-based molecules, such as prolinol derivatives or pyrrolizines, share structural features.
Uniqueness: N-(4-(pyrrolidin-1-yl)phenyl)acetamide’s distinct properties arise from its specific substituents and stereochemistry.
Properties
Molecular Formula |
C13H17N3O3 |
---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
N-(2-methyl-4-nitro-5-pyrrolidin-1-ylphenyl)acetamide |
InChI |
InChI=1S/C13H17N3O3/c1-9-7-13(16(18)19)12(15-5-3-4-6-15)8-11(9)14-10(2)17/h7-8H,3-6H2,1-2H3,(H,14,17) |
InChI Key |
ZJTXLLUUBHKXGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C)N2CCCC2)[N+](=O)[O-] |
Origin of Product |
United States |
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